3-(Methoxyethoxy)quinoline
Description
Properties
CAS No. |
177202-76-5 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C12H13NO2/c1-14-6-7-15-11-8-10-4-2-3-5-12(10)13-9-11/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
IYSFQIXPZSFQLL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 3-(Methoxyethoxy)quinoline
The synthesis of this compound typically involves the modification of the quinoline structure to introduce the methoxyethoxy group. This process can be achieved through various chemical reactions, including nucleophilic substitutions and coupling reactions. The specific methodologies can vary, but they often leverage established synthetic pathways for quinoline derivatives.
Anticancer Properties
Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer activities. For instance, studies have shown that quinoline compounds can inhibit cancer cell growth and induce apoptosis in various cancer cell lines, such as ovarian and lung carcinoma cells. The mechanism often involves the modulation of multidrug resistance proteins (MRPs), which play a crucial role in drug efflux and resistance to chemotherapy .
Antimicrobial Effects
Quinoline derivatives have demonstrated antimicrobial properties against a range of pathogens. The incorporation of different substituents, such as methoxy and ethoxy groups, can enhance their efficacy against bacteria and fungi. This is particularly relevant in the development of new antibiotics as resistance to existing drugs continues to rise .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of quinoline derivatives, suggesting that they may play a role in treating neurodegenerative diseases. The antioxidant properties of these compounds contribute to their ability to protect neuronal cells from oxidative stress .
Applications in Drug Development
The diverse biological activities of this compound position it as a promising candidate for drug development:
- Anticancer Agents: Due to its ability to inhibit cancer cell proliferation and overcome drug resistance mechanisms.
- Antimicrobial Agents: As a potential treatment for infections caused by resistant bacterial strains.
- Neuroprotective Agents: For use in therapies aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anticancer Activity Assessment
In a study evaluating the anticancer effects of various quinoline derivatives, this compound was shown to significantly reduce cell viability in MRP-overexpressing ovarian carcinoma cells compared to control treatments. This suggests its potential utility in overcoming multidrug resistance in cancer therapy .
Antimicrobial Efficacy
Another case study focused on the antimicrobial properties of quinoline derivatives found that compounds similar to this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the quinoline core significantly influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Solubility: The methoxyethoxy group in this compound provides better aqueous solubility compared to non-polar substituents (e.g., phenylthio) .
- Bioactivity: Thieno[2,3-b]quinoline derivatives exhibit superior antitumor activity due to planar fused-ring systems, whereas this compound derivatives are tailored for kinase inhibition .
Key Observations :
- This compound synthesis leverages modern catalytic methods (e.g., Rh(III)), balancing yield and functional group tolerance .
- Multicomponent reactions (e.g., for benzoquinolines) achieve higher yields but require precise stoichiometry .
Table 3: Pharmacological Comparisons
Key Observations :
- This compound’s methoxyethoxy group enhances kinase selectivity compared to bulkier substituents (e.g., bis-methoxyethoxy in quinazolines) .
- Thienoquinoline derivatives show broader-spectrum cytotoxicity but lack kinase specificity .
Q & A
What are the standard laboratory synthesis protocols for 3-(methoxyethoxy)quinoline?
Classification: Basic
Methodological Answer:
The synthesis typically involves a multi-step process starting with substituted anilines and 3-chloropropionyl chloride. Key steps include:
Propionamide Formation : React substituted anilines with 3-chloropropionyl chloride in the presence of sodium carbonate to form 3-chloro-N-(substituted phenyl)propionamide .
Vilsmeier Reaction : Treat the propionamide with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 85°C to generate 2-chloro-3-chloromethylquinoline intermediates .
Methoxylation : Use sodium methoxide in methanol at 45°C to substitute the chloromethyl group with methoxyethoxy, yielding 2-chloro-3-(methoxyethoxy)quinoline .
Hydrodehalogenation : Apply palladium-catalyzed hydrodehalogenation to remove the 2-chloro substituent, achieving near-quantitative yields of the final product .
Characterization via H/C NMR and GC-MS is critical to confirm structural integrity .
What safety precautions are recommended when handling this compound in research settings?
Classification: Basic
Methodological Answer:
Key safety protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH P95 respirators) if airborne particles are generated .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .
- Storage : Keep containers tightly sealed in cool, well-ventilated areas away from heat or sunlight .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid discharge into waterways .
- Emergency Measures : For skin/eye contact, rinse immediately with water for 15 minutes and seek medical attention .
How can researchers optimize the Vilsmeier reaction conditions to improve the yield of this compound intermediates?
Classification: Advanced
Methodological Answer:
Optimization strategies include:
- Temperature Control : Maintain the Vilsmeier reaction at 85°C to balance reaction rate and byproduct formation .
- Solvent Selection : Use anhydrous DMF to enhance electrophilicity of the intermediate chloromethyl group .
- Catalyst Screening : Test alternatives to POCl₃, such as PCl₅, to improve regioselectivity .
- Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .
What strategies are effective in resolving contradictions between theoretical and experimental spectroscopic data for this compound derivatives?
Classification: Advanced
Methodological Answer:
To address discrepancies:
Computational Modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values to identify conformational mismatches .
Isotopic Labeling : Use C-labeled intermediates to trace unexpected coupling patterns in NMR spectra .
Cross-Validation : Confirm purity via GC-MS and elemental analysis to rule out impurities skewing data .
Literature Benchmarking : Compare results with structurally analogous quinoline derivatives (e.g., 6-methoxyquinoline) to identify systematic errors .
How should researchers design experiments to assess the ecological impact of this compound given limited ecotoxicological data?
Classification: Advanced
Methodological Answer:
Propose a tiered approach:
Bioassays : Test acute toxicity using Daphnia magna or Vibrio fischeri to estimate LC₅₀/EC₅₀ values .
Degradation Studies : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH 5–9, UV light) to assess persistence .
Soil Mobility : Use column leaching tests with OECD guidelines to evaluate adsorption coefficients (Kd) .
Computational Models : Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict bioaccumulation potential .
What analytical techniques are essential for characterizing the purity of this compound?
Classification: Basic
Methodological Answer:
Critical methods include:
- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities .
- Spectroscopy : H/C NMR to confirm substitution patterns and detect residual solvents .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C₁₃H₁₅NO₂ requires m/z 217.2680) .
- Elemental Analysis : Ensure C, H, N, O percentages align with theoretical values (e.g., C: 71.86%, H: 6.91%) .
What methodologies are employed to study the metabolic pathways of this compound in biological systems?
Classification: Advanced
Methodological Answer:
Key techniques involve:
- In Vitro Incubations : Use liver microsomes (e.g., human S9 fraction) to identify phase I metabolites (oxidation, demethylation) .
- LC-MS/MS : Detect and quantify metabolites via multiple reaction monitoring (MRM) .
- Isotope Tracing : Administer C-labeled compound to track metabolic fate in rodent models .
- Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP3A4) to identify primary metabolic enzymes .
How can unexpected byproducts from the hydrodehalogenation step in this compound synthesis be identified and mitigated?
Classification: Advanced
Methodological Answer:
To address byproducts:
Mechanistic Analysis : Use deuterated solvents (e.g., CD₃OD) in NMR to detect H/D exchange indicative of radical intermediates .
Catalyst Optimization : Screen Pd/C vs. Pd(OAc)₂ to minimize over-reduction or dimerization .
Byproduct Isolation : Employ preparative TLC or column chromatography to isolate impurities for structural elucidation via X-ray crystallography .
Reaction Quenching : Introduce scavengers (e.g., ethylenediamine) to terminate side reactions early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
